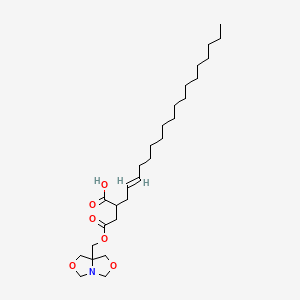
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate is a complex organic compound with a molecular formula of C28H49NO6 and a molecular weight of 495.69 g/mol . This compound is characterized by its unique structure, which includes an oxazolo-oxazole ring system and a long aliphatic chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate typically involves multiple steps:
Formation of the Oxazolo-Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain is introduced through esterification or amidation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate: shares similarities with other oxazolo-oxazole derivatives and long-chain aliphatic compounds.
Uniqueness
Unique Structure: The combination of the oxazolo-oxazole ring system with a long aliphatic chain is relatively rare, providing unique chemical and physical properties.
Distinct Reactivity: The compound’s reactivity is influenced by its specific structure, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93783-52-9 |
|---|---|
Formule moléculaire |
C28H49NO6 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
(E)-2-[2-oxo-2-(1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C28H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27(31)32)19-26(30)35-22-28-20-33-23-29(28)24-34-21-28/h16-17,25H,2-15,18-24H2,1H3,(H,31,32)/b17-16+ |
Clé InChI |
JRAMIYMUAKPWJF-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC12COCN1COC2)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC12COCN1COC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



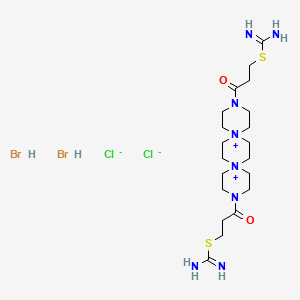
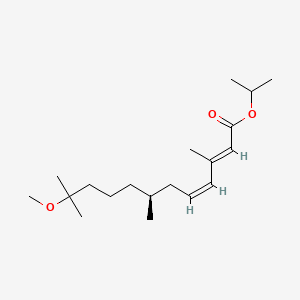
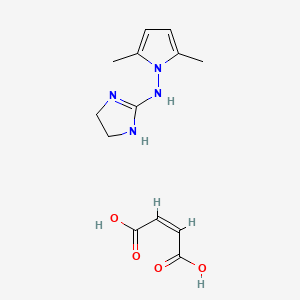
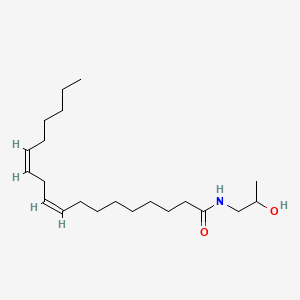
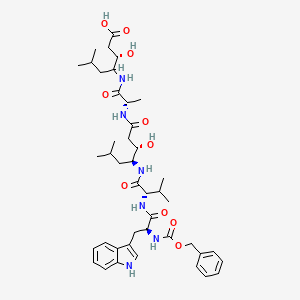
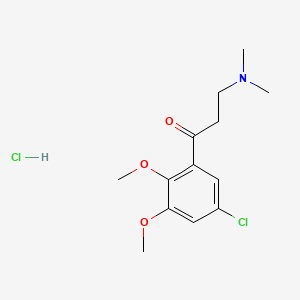
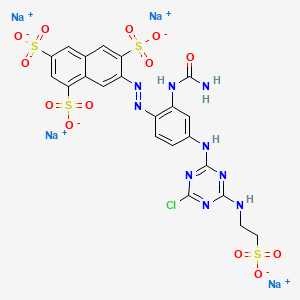
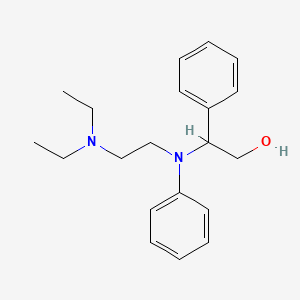
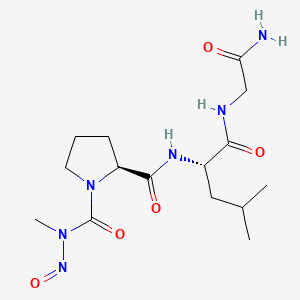
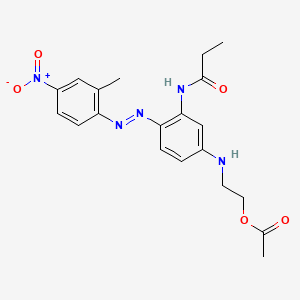


![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
